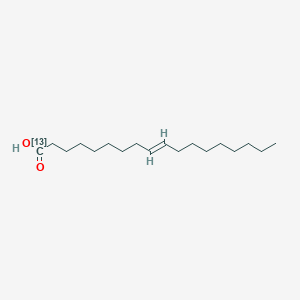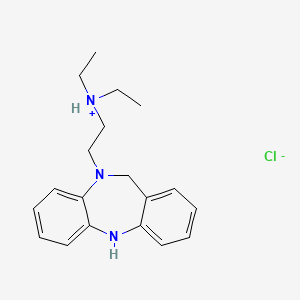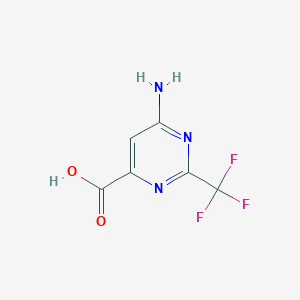
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with an amino group at position 6, a trifluoromethyl group at position 2, and a carboxylic acid group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves the reaction of 4-amino-2-(trifluoromethyl)pyrimidine with carbon dioxide. This reaction typically requires a base, such as sodium hydroxide, and is carried out under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-2-(trifluoromethyl)pyrimidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
5-(Trifluoromethyl)pyrimidine-4-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances its stability and lipophilicity, contributing to its potential as a pharmaceutical agent.
Propiedades
Número CAS |
1269292-72-9 |
|---|---|
Fórmula molecular |
C6H4F3N3O2 |
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)5-11-2(4(13)14)1-3(10)12-5/h1H,(H,13,14)(H2,10,11,12) |
Clave InChI |
JLTGFYOXHZJVFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1N)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


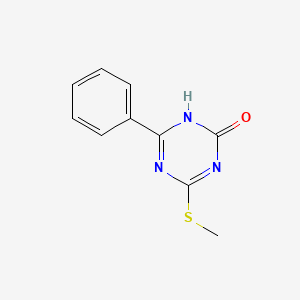

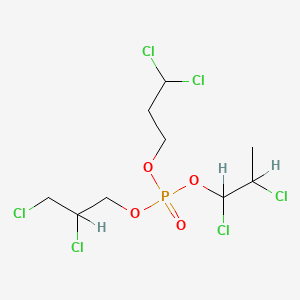

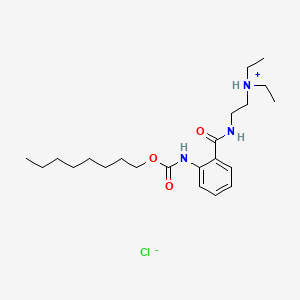

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

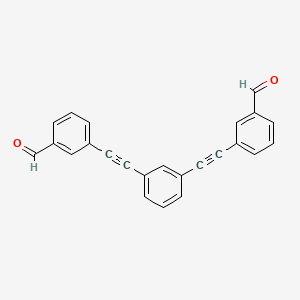
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
